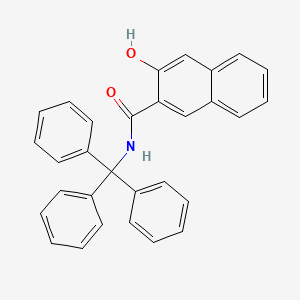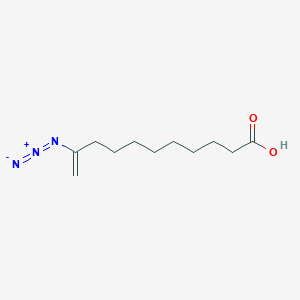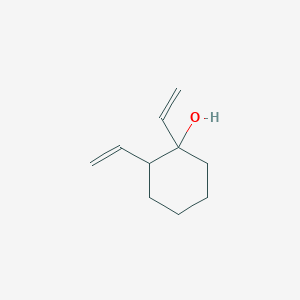![molecular formula C20H18I2N2O4 B14364471 3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide CAS No. 90688-61-2](/img/structure/B14364471.png)
3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide is a chemical compound with the molecular formula C20H18I2N2O4 It is known for its unique structure, which includes a phenylenebis(carbonyloxy) core linked to two 1-methylpyridin-1-ium groups, and is paired with two iodide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide typically involves the reaction of 1,3-phenylenebis(carbonyloxy) dichloride with 1-methylpyridine in the presence of a base, followed by the addition of iodine to form the diiodide salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodide ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or phosphines can be used to replace the iodide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce lower oxidation state derivatives. Substitution reactions would result in the formation of new compounds with different anions or nucleophiles replacing the iodide ions.
Wissenschaftliche Forschungsanwendungen
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridinium) diiodide
- 3,3’-[1,3-Phenylenebis(carbony limino)]dipyridinium
Uniqueness
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide is unique due to its specific structure and the presence of iodide ions This gives it distinct chemical and physical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
90688-61-2 |
|---|---|
Molekularformel |
C20H18I2N2O4 |
Molekulargewicht |
604.2 g/mol |
IUPAC-Name |
bis(1-methylpyridin-1-ium-3-yl) benzene-1,3-dicarboxylate;diiodide |
InChI |
InChI=1S/C20H18N2O4.2HI/c1-21-10-4-8-17(13-21)25-19(23)15-6-3-7-16(12-15)20(24)26-18-9-5-11-22(2)14-18;;/h3-14H,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MEWQSJAVIZNIEQ-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=C[N+](=CC=C3)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


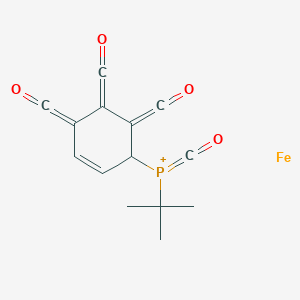
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
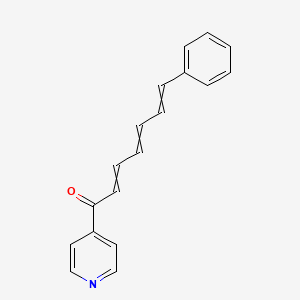
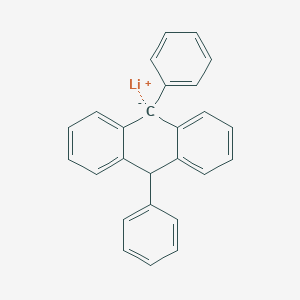
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
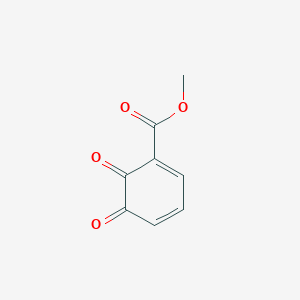
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
